Demethylxestospongin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

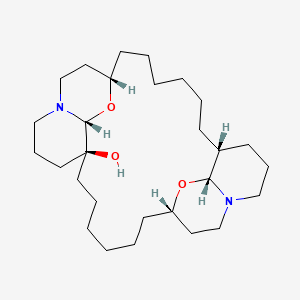

Demethylxestospongin B is a natural product found in Xestospongia, Neopetrosia chaliniformis, and Neopetrosia exigua with data available.

Análisis De Reacciones Químicas

Stereoselective Epoxidation

A stereoselective epoxidation establishes four of the six chiral centers. Using a modified Shi epoxidation protocol, the allylic alcohol intermediate 7 is synthesized with enhanced yield (31% vs. 14%) .

Ireland–Claisen Rearrangement

Ester 5 undergoes Ireland–Claisen rearrangement under lithium diisopropylamide (LDA) to generate α,β-unsaturated ester 24 . This step ensures stereochemical fidelity in the hexamethylene chain .

Birch Reduction of Lactam

The lactam semireduction under Birch conditions (NH₃, Li, –45°C) is critical for forming the bis-1-oxaquinolizidine core. Extended reaction times (30 min vs. 15 min) at –45°C led to:

-

α-Dehydroxylation at C9 (20% yield loss)

-

Epimerization , producing (+)-araguspongine B and (+)-xestospongin D as byproducts .

Hydrogenation

Final hydrogenation with Rh/Al₂O₃ selectively reduces remaining double bonds, yielding dmXe B with 45% efficiency over two steps .

Protecting Group Strategy

-

Allyl esters replaced benzyl ethers to prevent premature desilylation during macrolactamization.

-

PMB (p-methoxybenzyl) groups improved stability during esterification .

Byproduct Formation

| Byproduct | Cause | Mitigation |

|---|---|---|

| (+)-Araguspongine B | Epimerization at C9 | Optimized Birch conditions |

| (+)-Xestospongin D | α-Dehydroxylation | Reduced reaction temperature |

Functionalization Studies

While direct functionalization of dmXe B remains unexplored, its synthetic intermediates reveal reactivity trends:

-

Esterification : Intermediate 7 reacts with 5-chloropentanoyl chloride to form ester 5 (82% yield) .

-

Azide Substitution : Chloride in intermediate 10 is displaced by NaN₃, enabling subsequent Staudinger reactions .

Biological Relevance of Reactivity

The C9 hydroxyl group in dmXe B is critical for IP3 receptor blockade (IC₅₀ = 358 nM) . Modifications at this position (e.g., dehydroxylation) reduce bioactivity, underscoring the need for precise stereochemical control during synthesis .

Q & A

Basic Research Questions

Q. What are the primary structural features of Demethylxestospongin B, and how do they influence its bioactivity?

- Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Compare spectral data with known analogs (e.g., xestospongins) to identify demethylation patterns. Bioactivity assays (e.g., calcium signaling inhibition in ER membranes) should correlate structural modifications with functional changes, such as altered binding affinity to IP3 receptors .

Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?

- Methodological Answer : Semi-synthesis from natural precursors (e.g., xestospongin C) via selective demethylation using boron tribromide (BBr₃) in dichloromethane under inert conditions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) coupled with UV-Vis detection .

Q. How does this compound modulate intracellular calcium signaling pathways?

- Methodological Answer : Use fluorometric assays (e.g., Fura-2 AM) in HEK293 or SH-SY5Y cells to measure cytosolic Ca²⁺ levels. Pre-treat cells with this compound and compare IP3-induced Ca²⁺ release with controls. Validate specificity via IP3 receptor knockout models or competitive binding assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across cell lines be resolved?

- Methodological Answer : Conduct systematic meta-analysis of existing studies (e.g., Cochrane guidelines) to identify confounding variables such as cell line heterogeneity, receptor isoform expression (IP3R1 vs. IP3R3), or batch-to-batch compound variability. Replicate experiments under standardized conditions (e.g., identical cell passage numbers, serum-free media) and report effect sizes with 95% confidence intervals .

Q. What strategies optimize the selectivity of this compound for IP3 receptors over other calcium-regulating proteins?

- Methodological Answer : Perform competitive binding assays against ryanodine receptors (RyR) and sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). Use molecular docking simulations (e.g., AutoDock Vina) to identify binding site residues unique to IP3 receptors. Modify functional groups (e.g., hydroxylation) to enhance selectivity and validate via patch-clamp electrophysiology .

Q. How should researchers design in vivo studies to evaluate this compound’s neuroprotective effects without confounding pharmacokinetic variables?

- Methodological Answer : Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing intervals and blood-brain barrier penetration. Use transgenic animal models (e.g., Alzheimer’s disease mice) with intrahippocampal microinjection to localize drug effects. Include sham-operated controls and blinded outcome assessments to minimize bias .

Q. Methodological Challenges and Solutions

Q. What analytical techniques best address batch variability in this compound samples?

- Methodological Answer : Implement orthogonal validation:

- Purity : HPLC-MS with electrospray ionization (ESI) to detect impurities.

- Stability : Accelerated stability testing (40°C/75% RH for 6 months) with periodic NMR analysis.

- Bioactivity consistency : Normalize IC50 values across multiple cell batches using internal reference compounds (e.g., thapsigargin) .

Q. How can researchers mitigate publication bias when reporting negative results for this compound’s therapeutic potential?

- Methodological Answer : Pre-register studies on platforms like ClinicalTrials.gov or Open Science Framework. Use the CONSORT checklist for preclinical trials to ensure transparent reporting of all outcomes, including non-significant data. Collaborate with journals that endorse negative-result publications (e.g., PLOS ONE) .

Q. Data Presentation Guidelines

- Tables : Include raw data (e.g., IC50 values, NMR shifts) in appendices, with processed data (mean ± SEM, p-values) in the main text.

- Figures : Use color-coded schematics for molecular interactions (avoid overloading with chemical structures per ).

- Reproducibility : Provide step-by-step protocols in supplementary materials, citing equipment models (e.g., Bruker Avance III HD NMR) and software versions (e.g., MestReNova v14) .

Propiedades

Fórmula molecular |

C28H50N2O3 |

|---|---|

Peso molecular |

462.7 g/mol |

Nombre IUPAC |

(1S,8S,10R,15R,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |

InChI |

InChI=1S/C28H50N2O3/c31-28-17-8-4-3-7-13-24-15-21-29-19-9-12-23(26(29)32-24)11-5-1-2-6-14-25-16-22-30(20-10-18-28)27(28)33-25/h23-27,31H,1-22H2/t23-,24+,25+,26-,27-,28+/m1/s1 |

Clave InChI |

DAHFKODECRYGAQ-DMJLDDAMSA-N |

SMILES isomérico |

C1CCC[C@H]2CCN3CCC[C@]([C@H]3O2)(CCCCCC[C@H]4CCN5CCC[C@H]([C@H]5O4)CC1)O |

SMILES canónico |

C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O |

Sinónimos |

demethylxestospongin B demethylxestospongine B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.